3-(2-Chlorobenzyloxy)propanol
Description
3-(2-Chlorobenzyloxy)propanol is a chlorinated aromatic ether-alcohol derivative with the molecular formula C₁₀H₁₃ClO₂. It features a propanol backbone substituted at the 3-position with a 2-chlorobenzyloxy group. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its reactive hydroxyl group and aromatic chlorinated moiety, which enhance its utility in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]propan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5,12H,3,6-8H2 |
InChI Key |
VYOVNDNVVUNFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 1 : 1-(2-Chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol
- Structure : Differs by the addition of a triazole ring at the 3-position and a hydroxyl group at the 2-position.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) from azido alcohol precursors.
- Key Distinction: The triazole group introduces hydrogen-bonding capacity and enhances biological activity compared to the simpler hydroxyl group in 3-(2-Chlorobenzyloxy)propanol .
Compound 2 : 3-(3-Chloropropoxy)propanol
- Structure : Lacks the aromatic benzyl group; instead, it has a linear chloropropoxy chain.
- Relevance : Identified as a critical impurity in pharmaceuticals (e.g., fudosteine synthesis). Its presence in raw materials necessitates stringent quality control .
- Key Distinction: The absence of aromaticity reduces its stability and increases susceptibility to hydrolysis compared to this compound .
Compound 3 : 1-(2-Chlorobenzyloxy)-2-chloro-4-nitrobenzene
- Structure: Aromatic nitro and chloro substituents replace the propanol chain.
- Synthesis : Produced via nucleophilic substitution and recrystallization (93% yield) .
- Applications : Intermediate in agrochemicals; nitro group enhances electrophilicity for further functionalization.
- Key Distinction : Lacks the hydroxyl group, limiting its utility in reactions requiring alcohol-based nucleophiles .
Compound 4 : 3-Propoxy-1-propanol
- Structure : Linear ether-alcohol without aromatic or halogen substituents.
- Regulatory Status : Subject to EPA reporting requirements for workplace safety due to inhalation risks .
- Key Distinction : The absence of chlorine and aromaticity simplifies its toxicity profile but reduces its application in aryl-chemistry .
Physicochemical and Regulatory Properties
- This compound: Expected higher lipophilicity (logP ~2.5) due to the chlorobenzyl group, enhancing membrane permeability.
- 3-Propoxy-1-propanol: Lower logP (~0.5) due to lack of aromaticity; regulated under EPA PMN P-00–0827 for workplace exposure .
- 3-Chloro-1-methoxy-2-propanol: Polar substituents (methoxy, chloro) increase water solubility but reduce thermal stability compared to aromatic analogs .
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